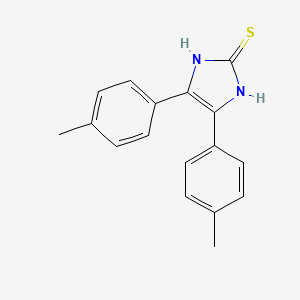

4,5-Di-p-tolyl-1,3-dihydro-imidazole-2-thione

Description

Introduction and Structural Characterization

Chemical Identity and Nomenclature

IUPAC Designation and Synonyms

The compound is systematically named 4,5-bis(4-methylphenyl)-1,3-dihydroimidazole-2-thione according to IUPAC rules. Common synonyms include:

- 4,5-Di-p-tolyl-1H-imidazole-2(3H)-thione

- 2H-Imidazole-2-thione, 1,3-dihydro-4,5-bis(4-methylphenyl)-

- CAS Registry Number: 73181-95-0.

CAS Registry Information (73181-95-0)

The compound is uniquely identified by CAS 73181-95-0, with a molecular formula of C₁₇H₁₆N₂S and a molecular weight of 280.4 g/mol .

| Property | Value |

|---|---|

| CAS Number | 73181-95-0 |

| Molecular Formula | C₁₇H₁₆N₂S |

| Molecular Weight | 280.4 g/mol |

| XLogP3-AA (PubChem) | 3.7 |

Molecular Formula and Weight

The molecular formula C₁₇H₁₆N₂S comprises a heterocyclic imidazole-2-thione core substituted with two p-tolyl groups at positions 4 and 5. The calculated exact mass is 280.1034 Da.

Structural Features and Conformational Analysis

Imidazole-2-thione Core Structure

The central imidazole-2-thione ring is planar, with sulfur at position 2 forming a C=S bond (1.694 Å). The nitrogen atoms at positions 1 and 3 participate in hydrogen bonding, as evidenced by N–H···S interactions in related analogs.

p-Tolyl Substituents at 4,5-Positions

The p-tolyl groups (4-methylphenyl) at positions 4 and 5 adopt a near-perpendicular orientation relative to the imidazole plane, minimizing steric hindrance. Dihedral angles between the imidazole and aromatic rings range from 9.0° to 13.1° in analogous structures.

Bond Lengths and Angles

Key bond parameters include:

- C=S bond : 1.694 Å (shorter than single bonds, indicating partial double-bond character).

- C–N bonds : 1.352–1.366 Å (consistent with delocalized π-electron systems).

- N–C–S angle : ~100–104° (distorted tetrahedral geometry at sulfur).

| Bond/Angle | Value (Å/°) |

|---|---|

| C=S | 1.694 |

| C–N (imidazole) | 1.352–1.366 |

| N–C–S | 100.75–103.68 |

C=S Bond Characteristics (169 pm)

The C=S bond (1.694 Å) exhibits resonance between thione (C=S) and thiol (C–S⁻) forms, though the thione tautomer dominates in the solid state. This bond length is intermediate between single (1.81 Å) and double (1.61 Å) bonds, reflecting partial π-character.

Electronic Structure and Resonance Forms

Thione-Thiol Tautomerism

While the thione form (C=S) is predominant, theoretical studies suggest minor contributions from the thiol tautomer (C–S⁻) in solution. This equilibrium is influenced by solvent polarity and hydrogen-bonding interactions.

Electron Density Distribution

Density functional theory (DFT) calculations on analogous imidazole-2-thiones reveal:

- High electron density at sulfur due to lone pairs.

- Delocalization of π-electrons across the imidazole ring, stabilizing aromaticity.

Aromaticity Considerations

The imidazole ring retains aromaticity (6π-electron system), while the C=S group introduces slight electron withdrawal. Substituent effects from p-tolyl groups enhance planarity and conjugation.

Properties

IUPAC Name |

4,5-bis(4-methylphenyl)-1,3-dihydroimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2S/c1-11-3-7-13(8-4-11)15-16(19-17(20)18-15)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSZJNDGSQUBMTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(NC(=S)N2)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368178 | |

| Record name | 4,5-Di-p-tolyl-1,3-dihydro-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73181-95-0 | |

| Record name | 4,5-Di-p-tolyl-1,3-dihydro-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of α-Hydroxyketones with Thioureas

One established method involves the synthesis of 4,5-diaryl-imidazole-2-thiones by condensation of α-hydroxyketones (acyloins) with thioureas in acidic medium, typically acetic acid. The α-hydroxyketones are prepared by treating aromatic aldehydes with cyanide sources, followed by hydrolysis. The condensation leads to the formation of the imidazole-2-thione ring with diaryl substitution at the 4 and 5 positions.

- Reaction conditions: Acidic medium (AcOH), moderate heating.

- Key reagents: Aromatic aldehydes (e.g., p-tolualdehyde), cyanide source, thiourea.

- Outcome: Formation of 4,5-diaryl-imidazole-2-thione derivatives including this compound.

This method was reported in the synthesis of related imidazo[2,1-b]thiazole derivatives, where the diaryl-imidazole-2-thione intermediate was cyclized further with dihaloalkanes to form fused heterocycles.

Cyclization of Vicinal Diamines with Thiocarbonyl Reagents

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Condensation of α-hydroxyketones with thioureas | Aromatic aldehydes, cyanide, thiourea, AcOH, heat | Moderate to High (varies) | Straightforward, uses accessible reagents | Requires handling of cyanide; moderate reaction times |

| Cyclization of vicinal diamines with thiocarbonyl reagents | Vicinal diamines, 1,1′-thiocarbonyldiimidazole or allyl isothiocyanate | Up to 90% | High yield, chirality preservation possible | Multi-step synthesis of diamines needed |

| Direct substitution on imidazole units | Paraformaldehyde, amines, glyoxal, alkylation agents | Moderate | Direct approach, versatile | Requires careful temperature control; may produce oily solids |

Detailed Research Findings

Synthesis via α-Hydroxyketones and Thioureas: The cyclization of 4,5-diaryl-imidazole-2-thione with dihaloalkanes in the presence of potassium carbonate in DMF has been demonstrated to yield fused imidazo-thiazole derivatives, confirming the successful formation of the imidazole-2-thione core with diaryl substitution.

Vicinal Diamine Route: The use of 1,1′-thiocarbonyldiimidazole or allyl isothiocyanate with vicinal diamines yields 2-imidazolidinethiones in high yields (up to 91%). Subsequent oxidation and deprotection steps afford the target imidazole-2-thiones. This method is adaptable to various substituents and allows for chiral centers to be introduced and preserved.

Direct Substitution and Alkylation: The preparation of 1,3-disubstituted imidazolium salts by reaction of paraformaldehyde, amines, and glyoxal under controlled temperature, followed by sulfur incorporation, provides a route to imidazole-2-thiones. The reaction requires careful temperature control to avoid side products and to isolate the desired solid product.

Summary Table of Key Reaction Parameters

| Parameter | α-Hydroxyketone Condensation | Vicinal Diamine Cyclization | Direct Imidazole Substitution |

|---|---|---|---|

| Temperature | 60–90 °C | Room temp to reflux | Below 40 °C to 100 °C |

| Solvent | Acetic acid | Bromobenzene, DMF | Toluene, acetonitrile |

| Reaction Time | Several hours | 1–3 hours | 2–4 hours |

| Purification | Filtration, recrystallization | Extraction, chromatography | Trituration, filtration |

| Yield Range (%) | Moderate to high (50–80%) | High (up to 90%) | Moderate (50–70%) |

Chemical Reactions Analysis

Types of Reactions: 4,5-Di-p-tolyl-1,3-dihydro-imidazole-2-thione undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Substitution: The aromatic p-tolyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products:

Oxidation Products: Sulfoxides, sulfones

Reduction Products: Dihydroimidazole derivatives

Substitution Products: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4,5-Di-p-tolyl-1,3-dihydro-imidazole-2-thione has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4,5-Di-p-tolyl-1,3-dihydro-imidazole-2-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The imidazole ring can also interact with metal ions, affecting various biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The following table summarizes key structural analogues, their substituents, and reported properties:

*Inferred from analogues.

Key Observations:

Substituent Effects on Physical Properties: The para-methyl groups in this compound increase molecular symmetry and van der Waals interactions compared to phenyl or meta-tolyl analogues, likely enhancing melting points and crystalline stability .

Hydroxyl-substituted analogues (e.g., trans-4,5-dihydroxy derivatives) demonstrate herbicidal and anti-HIV activities, highlighting the role of polar functional groups in bioactivity .

Coordination Chemistry: Imidazole-2-thiones with phenyl substituents (e.g., 4,5-diphenyl-1,3-dihydro-imidazole-2-thione) are used as ligands for transition metals (e.g., Ir<sup>3+</sup>), where the thione sulfur acts as a soft donor. The p-tolyl groups in the target compound may sterically influence metal-binding selectivity .

Biological Activity

4,5-Di-p-tolyl-1,3-dihydro-imidazole-2-thione is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in therapeutic contexts.

This compound exhibits significant interactions with various biomolecules. Key properties include:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, altering their activity. This interaction can lead to changes in metabolic pathways.

- Protein Interactions : It engages in hydrogen bonding and hydrophobic interactions with proteins, which can affect protein folding and function.

- Cellular Effects : The compound influences cell signaling pathways, impacting gene expression and cellular metabolism. It modulates the activity of kinases and phosphatases critical for signal transduction.

The biological activity of this compound is mediated through several mechanisms:

- Binding to Biomolecules : The compound can bind to DNA and RNA, interfering with transcription and translation processes.

- Enzyme Inhibition : It acts as an enzyme inhibitor by occupying active sites on enzymes, thus blocking their catalytic activities.

- Subcellular Localization : The compound's localization within cells is crucial for its function. It may target the nucleus or cytoplasm, influencing various biochemical processes.

Research Findings

Recent studies have highlighted the potential of this compound in various biological contexts:

Anticancer Activity

Research indicates that derivatives of imidazole-2-thione exhibit significant anticancer properties. For example:

- A study demonstrated that compounds similar to this compound showed potent antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). These compounds were found to induce DNA damage and inhibit topoisomerase II activity .

Antimicrobial Properties

The compound has also been explored for its antimicrobial effects. Studies suggest that imidazole derivatives can exhibit activity against various pathogens, making them potential candidates for developing new antimicrobial agents .

Comparative Analysis

A comparison with similar compounds reveals unique aspects of this compound:

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| 4,5-Diphenyl-1,3-dihydro-imidazole-2-thione | Anticancer and antimicrobial | Lacks p-tolyl groups which may affect reactivity |

| 4,5-Di-m-tolyl-1,3-dihydro-imidazole-2-thione | Moderate anticancer activity | Different steric effects compared to p-tolyl groups |

| 4,5-Di-o-tolyl-1,3-dihydro-imidazole-2-thione | Limited biological data available | Structural variations affecting biological interactions |

Case Studies

Several case studies have documented the efficacy of this compound in laboratory settings:

- Study on Cytotoxicity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. Results indicated a significant reduction in cell viability at micromolar concentrations .

- DNA Intercalation : Research demonstrated that derivatives containing the imidazole moiety could intercalate into DNA strands, leading to structural distortions that trigger apoptosis in cancer cells .

Q & A

Basic Question: What are the standard synthetic routes for preparing 4,5-Di-p-tolyl-1,3-dihydro-imidazole-2-thione, and how are reaction conditions optimized?

Methodological Answer:

The compound is typically synthesized via cyclization reactions of thiourea derivatives with α-diketones or glyoxal derivatives. For example, a base-promoted approach using glyoxal and substituted thioureas under controlled pH (7.5–9.0) and solvent systems (e.g., water/isopropyl alcohol) can yield imidazolidine-2-thione derivatives . Optimization involves adjusting stoichiometry, temperature (60–80°C), and reaction time (12–24 hours). Characterization via -NMR can confirm regioselectivity and purity, with peaks at δ 2.95–4.96 ppm for methyl and hydroxyl groups .

Advanced Question: How can computational methods be employed to predict synthetic pathways and optimize reaction parameters for this compound?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) and AI-driven retrosynthesis tools (e.g., Template_relevance models) can identify feasible routes by analyzing thermodynamic stability and transition states. For instance, ICReDD’s reaction path search methods use quantum calculations to narrow experimental conditions, reducing trial-and-error cycles . Computational workflows may include:

- Step 1: Energy minimization of reactants and intermediates using Gaussian or ORCA.

- Step 2: Transition state analysis with IRC (Intrinsic Reaction Coordinate).

- Step 3: Solvent effects modeled via COSMO-RS.

These methods can predict regioselectivity and byproduct formation, validated by experimental -NMR data .

Basic Question: What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

Key techniques include:

- -NMR: Assigns proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, methyl groups at δ 2.2–2.9 ppm).

- FT-IR: Confirms thione (C=S stretch at 1200–1250 cm) and imidazole ring vibrations (C-N at 1500–1600 cm).

- Mass Spectrometry (HRMS): Validates molecular ion ([M+H]) and fragmentation patterns.

Contradictions (e.g., unexpected splitting in NMR) are resolved via: - Variable Temperature (VT) NMR: Detects dynamic equilibria or tautomerism.

- COSY/HSQC: Assigns coupling correlations and resolves overlapping signals .

Advanced Question: How do theoretical models address discrepancies between experimental and computational data for this compound’s reactivity?

Methodological Answer:

Discrepancies often arise from approximations in solvation models or neglected non-covalent interactions. A systematic approach includes:

- Benchmarking: Compare multiple DFT functionals (B3LYP, M06-2X) with experimental kinetic data.

- Error Analysis: Quantify deviations using root-mean-square errors (RMSE) for activation energies.

- Post-Hartree-Fock Methods: Apply MP2 or CCSD(T) for higher accuracy in electron correlation.

For example, if computational models overestimate reaction yields, recalibrate using Bayesian optimization with experimental feedback .

Basic Question: What safety protocols are recommended for handling this compound given limited toxicity data?

Methodological Answer:

As toxicity data are unavailable (Section 12 of SDS), adhere to:

- PPE: Nitrile gloves, lab coats, and safety goggles.

- Containment: Use fume hoods for synthesis and purification.

- Waste Disposal: Treat as hazardous waste (incineration at >1000°C).

Training must comply with institutional Chemical Hygiene Plans, with 100% pass rates on safety exams before lab access .

Advanced Question: What strategies are used to analyze bioaccumulation potential or environmental mobility of this compound in absence of ecotoxicological data?

Methodological Answer:

Predictive models include:

- QSAR (Quantitative Structure-Activity Relationship): Estimate log (octanol-water partition coefficient) using software like EPI Suite.

- Molecular Dynamics (MD): Simulate soil mobility via adsorption coefficients (e.g., ) in clay or humic acid models.

- Read-Across: Compare with structurally similar imidazoles (e.g., 4,5-dimethyl derivatives) with known ecotoxicity .

Basic Question: How are substituted analogs of this compound synthesized for structure-activity relationship (SAR) studies?

Methodological Answer:

Variants are synthesized via:

- Electrophilic Substitution: Introduce halogens (e.g., Cl, Br) using NCS or NBS.

- Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids to modify the p-tolyl groups.

- Reductive Amination: Attach hydrazine or alkylamine moieties for enhanced solubility.

Purification via column chromatography (silica gel, hexane/EtOAc) ensures >95% purity .

Advanced Question: How can factorial design optimize multi-step synthesis of this compound while minimizing resource use?

Methodological Answer:

A factorial design evaluates factors like temperature, catalyst loading, and solvent ratio. For example:

- Factors: Temperature (60°C vs. 80°C), catalyst (0.5 vs. 1.0 mol%), solvent (HO vs. HO/IPA).

- Response Variables: Yield, purity, reaction time.

Statistical analysis (ANOVA) identifies significant interactions. Virtual simulations (Aspen Plus) reduce physical trials by 70% .

Basic Question: What are the key challenges in scaling up laboratory synthesis of this compound to pilot-scale?

Methodological Answer:

Challenges include:

- Heat Transfer: Exothermic reactions require jacketed reactors for temperature control.

- Purification: Replace column chromatography with crystallization (solvent screening via Hansen parameters).

- Reactor Design: Use continuous flow systems to enhance mixing and reduce batch variability .

Advanced Question: How can machine learning (ML) integrate heterogeneous data (spectral, synthetic, computational) to accelerate research on this compound?

Methodological Answer:

ML pipelines can:

- Data Fusion: Combine NMR spectra, reaction databases (Reaxys), and DFT results into a unified dataset.

- Predictive Modeling: Train neural networks on yield-optimization tasks using features like solvent polarity and catalyst type.

- Active Learning: Prioritize experiments with high uncertainty to fill knowledge gaps.

Tools like ChemOS or DeepChem enable automated feedback loops .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.